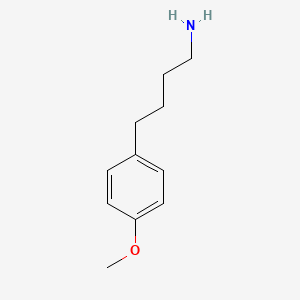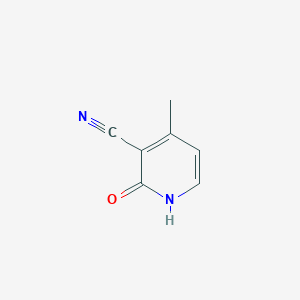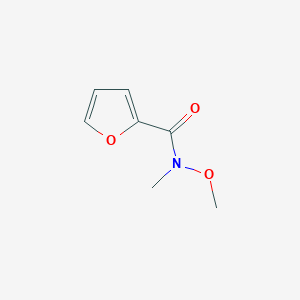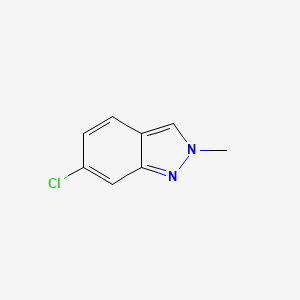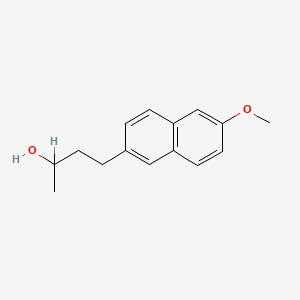
2-氯-4-(4-甲氧基苯基)嘧啶
概述
描述
2-Chloro-4-(4-methoxyphenyl)pyrimidine is an organic compound with the molecular formula C11H9ClN2O. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 2-position and a methoxyphenyl group at the 4-position of the pyrimidine ring.
科学研究应用
2-Chloro-4-(4-methoxyphenyl)pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules and heterocycles.
作用机制
Target of Action
Pyrimidine derivatives have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
It’s worth noting that pyrimidines and their derivatives have been shown to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines and their derivatives have been known to affect various biochemical pathways related to inflammation .
Result of Action
Pyrimidine derivatives have been shown to exhibit a range of pharmacological effects .
生化分析
Biochemical Properties
2-Chloro-4-(4-methoxyphenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions are crucial as they can modulate the production of inflammatory mediators like prostaglandins and leukotrienes . Additionally, 2-Chloro-4-(4-methoxyphenyl)pyrimidine has been found to bind to specific protein targets, influencing their activity and stability .
Cellular Effects
The effects of 2-Chloro-4-(4-methoxyphenyl)pyrimidine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been demonstrated to modulate the NF-κB signaling pathway, which plays a critical role in regulating immune responses and inflammation . By inhibiting this pathway, 2-Chloro-4-(4-methoxyphenyl)pyrimidine can reduce the expression of pro-inflammatory genes and cytokines. Furthermore, this compound has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-4-(4-methoxyphenyl)pyrimidine involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with specific biomolecules. For example, it has been shown to bind to the active sites of enzymes, leading to their inhibition or activation . Additionally, 2-Chloro-4-(4-methoxyphenyl)pyrimidine can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression levels of various genes, ultimately influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-(4-methoxyphenyl)pyrimidine have been studied over different time periods. This compound has been found to exhibit stability under various experimental conditions, with minimal degradation observed over time . Long-term studies have shown that 2-Chloro-4-(4-methoxyphenyl)pyrimidine can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression . These findings suggest that this compound can maintain its biochemical activity over extended periods, making it a valuable tool for research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(4-methoxyphenyl)pyrimidine vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit inflammatory responses and modulate metabolic pathways without causing significant toxicity . At higher doses, 2-Chloro-4-(4-methoxyphenyl)pyrimidine has been associated with adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
2-Chloro-4-(4-methoxyphenyl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of 2-Chloro-4-(4-methoxyphenyl)pyrimidine can further interact with other metabolic enzymes, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
The transport and distribution of 2-Chloro-4-(4-methoxyphenyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, 2-Chloro-4-(4-methoxyphenyl)pyrimidine can bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for determining the bioavailability and therapeutic efficacy of this compound.
Subcellular Localization
The subcellular localization of 2-Chloro-4-(4-methoxyphenyl)pyrimidine plays a critical role in its activity and function. This compound has been observed to localize to specific cellular compartments, including the nucleus and mitochondria . In the nucleus, 2-Chloro-4-(4-methoxyphenyl)pyrimidine can interact with transcription factors and other regulatory proteins, modulating gene expression . In the mitochondria, it can influence metabolic processes and energy production . These findings highlight the importance of subcellular localization in determining the biochemical effects of this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-methoxyphenyl)pyrimidine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 2,4-dichloropyrimidine and 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions generally include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: While specific industrial production methods for 2-Chloro-4-(4-methoxyphenyl)pyrimidine are not widely documented, the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
化学反应分析
Types of Reactions: 2-Chloro-4-(4-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: Besides the Suzuki-Miyaura reaction, it can also undergo other palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines in solvents like ethanol or DMF at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation and Reduction: Formation of oxidized or reduced derivatives, depending on the specific reaction conditions.
相似化合物的比较
2-Chloro-4-methoxypyrimidine: Similar structure but lacks the phenyl group, leading to different reactivity and applications.
2-Chloro-4-(3-methoxyphenyl)pyrimidine: Positional isomer with the methoxy group at the 3-position of the phenyl ring.
2-Chloro-4-(4-nitrophenyl)pyrimidine: Contains a nitro group instead of a methoxy group, resulting in distinct electronic properties and reactivity.
Uniqueness: 2-Chloro-4-(4-methoxyphenyl)pyrimidine is unique due to the presence of both chloro and methoxyphenyl groups, which confer specific electronic and steric properties. These features make it a versatile intermediate for various chemical transformations and applications in medicinal chemistry and materials science .
属性
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZERORVMIAWOMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456939 | |
| Record name | 2-chloro-4-(4-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75634-04-7 | |
| Record name | 2-chloro-4-(4-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(4-methoxyphenyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
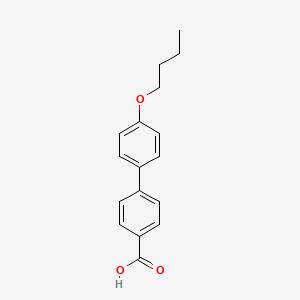
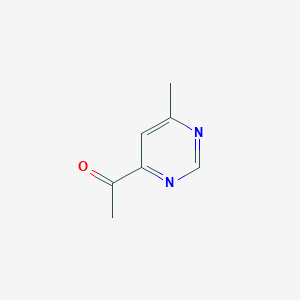


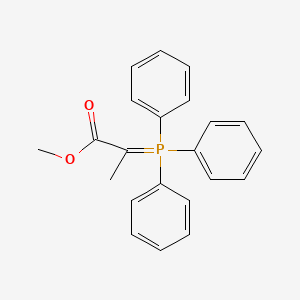
![8-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1589628.png)
